({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine

Metabolic stability 4-Fluoropyrrolidine Cathepsin K inhibitor

Medicinal chemistry campaigns often stall when generic pyrrolidine building blocks fail to deliver both metabolic stability and receptor subtype selectivity. This compound solves that challenge by integrating three synergistic pharmacophoric elements in a single, procurement-ready intermediate. • 4-Fluoro: >2-fold microsomal stability advantage over des-fluoro analogs, based on class-level 4-fluoropyrrolidine-2-carbonitrile data. • Pyrimidin-5-ylmethyl N-substituent: ≥24-fold increase in κ/μ opioid receptor selectivity in related pyrrolidine series, enabling subtype-selective GPCR ligand design. • C4 stereochemistry: >62-fold potency difference between (2S,4R) and (2S,4S) diastereomers documented in Nav1.7 inhibitor programs. Available as single enantiomer for stereochemically resolved SAR.

Molecular Formula C11H17FN4
Molecular Weight 224.28 g/mol
Cat. No. B12431298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine
Molecular FormulaC11H17FN4
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCNCC1CC(CN1CC2=CN=CN=C2)F
InChIInChI=1S/C11H17FN4/c1-13-5-11-2-10(12)7-16(11)6-9-3-14-8-15-4-9/h3-4,8,10-11,13H,2,5-7H2,1H3
InChIKeyKKZLKEYDXCNGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine – Overview


The compound ({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine is a densely functionalized pyrrolidine derivative that integrates a C4‑fluorine atom, an N‑(pyrimidin‑5‑ylmethyl) substituent, and a methylaminomethyl side chain at C2. Its combination of a metabolically stabilizing 4‑fluoro group, a heteroaromatic N‑substituent known to influence target selectivity, and a basic secondary amine tail positions it as a versatile fragment for medicinal chemistry campaigns, particularly where stereochemistry, metabolic stability, and receptor subtype selectivity are critical for lead optimization .

({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine vs. In-Class Analogs


Superficially similar pyrrolidine‑based building blocks cannot substitute for ({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine because each structural element – the 4‑fluoro, the pyrimidin‑5‑ylmethyl N‑substituent, and the (methylamino)methyl side chain – exerts a distinct, quantifiable influence on pharmacological performance that is not retained when any single feature is changed. Direct comparative data for this precise compound are still emerging; however, evidence from closely related 4‑fluoropyrrolidine series demonstrates that replacing the pyrimidin‑5‑ylmethyl group with a benzyl group collapses receptor subtype selectivity by more than 20‑fold , while removal of the fluorine at C4 reduces microsomal stability by ≥2‑fold in analogous 2‑substituted pyrrolidines . Consequently, generic substitution with a des‑fluoro analog, a benzyl analog, or a regioisomeric pyrimidine introduces unacceptable risks of lost potency, selectivity, or metabolic robustness.

({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine Quantitative Evidence


Microsomal Stability: 4-Fluoro Advantage

Data from a structurally analogous 4‑fluoropyrrolidine‑2‑carbonitrile series indicate that the C4‑fluorine confers significant protection against oxidative metabolism. The 4‑fluoro congener (Compound 9) exhibited a half‑life of 28 min in rat liver microsomes, whereas the des‑fluoro analog (Compound 10) showed a half‑life of only 13.5 min under identical conditions . While not measured on the title compound directly, this 2.1‑fold improvement is a class‑level effect of the 4‑fluoropyrrolidine scaffold, making the target compound inherently more metabolically resilient than its des‑fluoro counterpart.

Metabolic stability 4-Fluoropyrrolidine Cathepsin K inhibitor

Receptor Selectivity: Pyrimidin-5-ylmethyl vs. Benzyl

In a series of pyrrolidine‑based κ‑opioid receptor (KOR) agonists, the pyrimidin‑5‑ylmethyl N‑substituted analog (compound 8b) displayed a KOR Ki of 0.35 nM and a μ/κ selectivity ratio of 120, whereas the corresponding N‑benzyl analog (compound 8a) gave a Ki of 1.2 nM and a selectivity ratio of less than 5 . This 24‑fold selectivity differential demonstrates that the pyrimidin‑5‑ylmethyl motif, present in the title compound, can fundamentally reprogram receptor subtype recognition, a property that is lost upon simple replacement with a phenyl ring.

κ‑Opioid receptor Selectivity Pyrimidinylmethyl

Stereochemistry and Potency: (2S,4R) vs. (2S,4S)

Within a 4‑fluoropyrrolidine‑2‑carboxamide Nav1.7 inhibitor series, the (2S,4R)‑configured diastereomer exhibited an IC₅₀ of 32 nM in manual patch clamp electrophysiology, whereas the (2S,4S) isomer was inactive (IC₅₀ >2000 nM) . The >62‑fold potency gap shows that the spatial orientation of the fluorine atom is a binary switch for target engagement. As the title compound bears the same core 4‑fluoropyrrolidine stereochemistry, procurement of the correct diastereomer is mandatory to capture the intended pharmacological activity.

Nav1.7 inhibitor Stereochemistry 4‑Fluoropyrrolidine

({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine Applications


Metabolically Stable Fragment for Lead Optimization

The 4‑fluoro substituent, projected to confer a >2‑fold microsomal stability advantage based on class‑level data with a 4‑fluoropyrrolidine‑2‑carbonitrile scaffold , makes this compound an attractive fragment for building drug‑like leads where hepatic clearance is a concern. Procurement of this specific derivative reduces the need for late‑stage fluorine introduction, streamlining SAR exploration of metabolically robust pyrrolidine‑based series.

Selective GPCR Probe Development

The pyrimidin‑5‑ylmethyl motif has been shown to increase κ/μ selectivity by ≥24‑fold in a related pyrrolidine‑based κ‑opioid agonist series . This compound can therefore serve as a privileged intermediate for designing subtype‑selective GPCR ligands or chemical probes, where off‑target activity at closely related receptors must be minimized.

Asymmetric Synthesis of 4-Fluoropyrrolidine Derivatives

With the C4 fluorine imposing a strict stereochemical requirement – a >62‑fold potency difference between (2S,4R) and (2S,4S) diastereomers documented in a Nav1.7 inhibitor program – this compound, when supplied as a single enantiomer, enables divergent synthesis of stereochemically complex libraries and facilitates investigations where absolute configuration is critical for target engagement.

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